Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate
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Overview
Description
Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate is an organic compound that features a complex aromatic structure This compound is characterized by the presence of bromine, hydroxyl, and sulfonate functional groups, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a phenyl ring followed by sulfonation and subsequent thiolation to introduce the sulfanyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and brominating agents like bromine or N-bromosuccinimide. The final step involves the esterification of the sulfonic acid with phenol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for scaling up the synthesis. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the bromine and sulfonate groups enhances its reactivity towards biological molecules, making it a potent inhibitor in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-bromobenzenesulfonate: Similar structure but lacks the hydroxyl and sulfanyl groups.
Phenyl 5-bromo-2-hydroxybenzenesulfonate: Similar but lacks the sulfanyl group.
Phenyl 5-bromo-2-[(4-methoxyphenyl)sulfanyl]benzene-1-sulfonate: Similar but with a methoxy group instead of a hydroxyl group.
Uniqueness
Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate is unique due to the combination of bromine, hydroxyl, and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
832725-65-2 |
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Molecular Formula |
C18H13BrO4S2 |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
phenyl 5-bromo-2-(4-hydroxyphenyl)sulfanylbenzenesulfonate |
InChI |
InChI=1S/C18H13BrO4S2/c19-13-6-11-17(24-16-9-7-14(20)8-10-16)18(12-13)25(21,22)23-15-4-2-1-3-5-15/h1-12,20H |
InChI Key |
OGNTYNOOSURTNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)SC3=CC=C(C=C3)O |
Origin of Product |
United States |
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